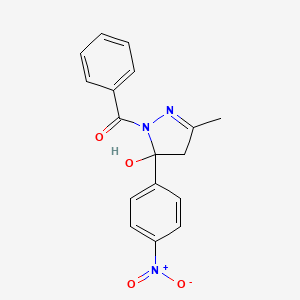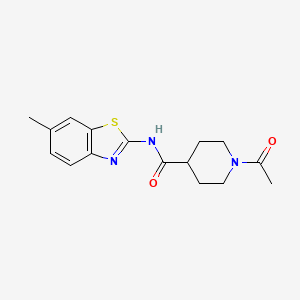
2-Pyrazolin-5-ol, 1-benzoyl-3-methyl-5-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrazolin-5-ol, 1-benzoyl-3-methyl-5-(4-nitrophenyl)- is a heterocyclic compound that belongs to the pyrazolone family. This compound is known for its diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the benzoyl, methyl, and nitrophenyl groups in its structure contributes to its unique reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazolin-5-ol, 1-benzoyl-3-methyl-5-(4-nitrophenyl)- typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrazolone derivative . The reaction mechanism involves the nucleophilic attack of the hydrazine on the carbonyl group of ethyl acetoacetate, followed by cyclization and subsequent elimination of water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free synthesis methods have been explored to reduce environmental impact and improve efficiency .
化学反応の分析
Types of Reactions
2-Pyrazolin-5-ol, 1-benzoyl-3-methyl-5-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Amino-substituted pyrazolones.
Substitution: Various substituted pyrazolones depending on the electrophile used.
科学的研究の応用
2-Pyrazolin-5-ol, 1-benzoyl-3-methyl-5-(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a complexing agent for the extraction and separation of trace metals.
Biology: Investigated for its potential antimicrobial and anti-inflammatory activities.
Medicine: Explored for its antioxidant properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Pyrazolin-5-ol, 1-benzoyl-3-methyl-5-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
1-Phenyl-3-methyl-4-benzoyl-2-pyrazolin-5-one: Known for its metal complexing properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as a reagent for detecting reducing carbohydrates.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Exhibits hypoglycemic activity.
Uniqueness
2-Pyrazolin-5-ol, 1-benzoyl-3-methyl-5-(4-nitrophenyl)- stands out due to the presence of the nitrophenyl group, which imparts unique reactivity and potential biological activities. Its combination of benzoyl, methyl, and nitrophenyl groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
[5-hydroxy-3-methyl-5-(4-nitrophenyl)-4H-pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-12-11-17(22,14-7-9-15(10-8-14)20(23)24)19(18-12)16(21)13-5-3-2-4-6-13/h2-10,22H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMHMKOVWXCQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)[N+](=O)[O-])O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3-chlorophenyl)methyl]-N-(3-methylphenyl)piperazine-1-carboxamide](/img/structure/B5373650.png)
![N-ethyl-3,5-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5373662.png)
![ethyl 4-({3-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5373676.png)

![2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5373688.png)

![N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5373702.png)
![1-methyl-6-propyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5373709.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide](/img/structure/B5373719.png)
![1-(1-{[6-(2,5-difluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5373721.png)
![N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5373738.png)
![N-isopropyl-8-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5373743.png)
![2-Benzyl-7-naphthalen-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5373745.png)

